methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex pyrrole derivative featuring:
- A 1H-pyrrole-2-carboxylate core with methyl and 3,5-dimethyl substituents.
- A 2,5-dihydro-1H-pyrrole moiety substituted with a diethylaminoethyl chain, a furan-2-yl group, a hydroxy group, and a ketone (5-oxo).
- Ester functional groups (methyl carboxylate) influencing lipophilicity and stability.
Properties
IUPAC Name |
methyl 4-[(E)-[1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-6-25(7-2)10-11-26-19(15-9-8-12-32-15)17(21(28)22(26)29)20(27)16-13(3)18(23(30)31-5)24-14(16)4/h8-9,12,19,24,27H,6-7,10-11H2,1-5H3/b20-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQTSIRENJCQG-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(NC(=C2C)C(=O)OC)C)O)C(=O)C1=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(NC(=C2C)C(=O)OC)C)\O)/C(=O)C1=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 372.46 g/mol. It exhibits a unique arrangement of functional groups, including a pyrrole ring and a furan moiety, which are often associated with various biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of furan and pyrrole have been shown to possess antibacterial and antifungal properties. A study highlighted that certain pyrrole derivatives demonstrated effective inhibition against multidrug-resistant bacteria, suggesting a potential application for this compound in combating resistant strains .
Antiviral Effects
Chalcones and their derivatives have been extensively studied for their antiviral properties. The mechanism often involves the selective targeting of viral enzymes, which could be relevant for this compound as well. Given its structural similarities to known antiviral agents, further investigation into its efficacy against viral pathogens is warranted .
Anti-inflammatory Activity
Compounds containing furan and pyrrole rings have been reported to exhibit anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways may provide therapeutic avenues in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A comparative study evaluated various pyrrole derivatives against common bacterial strains. The results indicated that compounds with diethylamino substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .
Investigation of Antiviral Mechanisms
In vitro studies have demonstrated that certain furan-containing compounds can inhibit viral replication by disrupting the viral life cycle at various stages. The specific mechanisms by which this compound operates remain to be elucidated but warrant further exploration due to its potential therapeutic implications .
Comparison with Similar Compounds
Structural Similarities and Key Differences
Key Observations :
- The diethylaminoethyl group in the target compound enhances solubility in polar solvents compared to chlorophenyl or propenyloxyphenyl analogs.
- Furan-2-yl substituents may increase susceptibility to oxidative metabolism compared to halogenated or alkylated analogs .
- Ester groups (methyl vs. ethyl) influence hydrolysis rates and bioavailability; methyl esters typically hydrolyze faster than ethyl esters .
Insights :
- Catalysts with magnetic properties simplify purification, reducing waste compared to traditional methods.
Physicochemical and Electronic Properties
Notes:
- Diethylaminoethyl may act as a protonable group, improving solubility in acidic environments (e.g., gastrointestinal tract).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
